molecular formula C6H13ClFN B3060191 trans-(2-Fluorocyclopentyl)methanamine hcl CAS No. 1951441-85-2

trans-(2-Fluorocyclopentyl)methanamine hcl

Cat. No.: B3060191
CAS No.: 1951441-85-2
M. Wt: 153.62
InChI Key: VHFQGBWOQCVVDW-RIHPBJNCSA-N
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Description

trans-(2-Fluorocyclopentyl)methanamine HCl is a fluorinated cyclopentylmethanamine derivative with the fluorine substituent in the trans configuration at the 2-position of the cyclopentane ring. The compound is typically synthesized as a hydrochloride salt to enhance stability and solubility . It serves as a critical structural motif in medicinal chemistry, particularly in the development of allosteric modulators and enzyme inhibitors, owing to its ability to influence steric and electronic interactions with biological targets . The trans configuration ensures optimal spatial orientation for receptor binding, as evidenced by its use in studies targeting muscarinic acetylcholine receptors (mAChRs) .

Properties

IUPAC Name

[(1S,2R)-2-fluorocyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6-3-1-2-5(6)4-8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFQGBWOQCVVDW-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-85-2
Record name Cyclopentanemethanamine, 2-fluoro-, hydrochloride (1:1), (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Fluorocyclopentyl)methanamine hydrochloride typically involves the fluorination of cyclopentylmethanamine. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of the fluorine atom .

Industrial Production Methods: Industrial production of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-(2-Fluorocyclopentyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and the role of fluorine in biological processes.

Medicine: In medicinal chemistry, trans-(2-Fluorocyclopentyl)methanamine hydrochloride is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can be leveraged to create new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The compound can interact with enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of trans-(2-Fluorocyclopentyl)methanamine HCl can be contextualized by comparing it to analogous compounds. Key comparisons are summarized below:

Fluorinated Cyclopentylmethanamine Derivatives

Compound Name Substituent Position/Ring Key Properties/Biological Activity Reference(s)
This compound 2-fluoro, trans-cyclopentane Used in mAChR M4 modulation; HCl salt enhances solubility .
trans-(3-Fluorocyclopentyl)methanamine HCl 3-fluoro, trans-cyclopentane Reduced potency compared to 2-fluoro isomer in receptor binding due to altered steric interactions .
(3,3-Difluorocyclopentyl)methanamine 3,3-difluoro, cyclopentane Increased lipophilicity (clogP ~1.5) but lower metabolic stability compared to mono-fluoro derivatives .

Cyclopropane and Phenyl-Substituted Analogues

Compound Name Substituent Position/Ring Key Properties/Biological Activity Reference(s)
trans-2-Fluorocyclopropanamine HCl 2-fluoro, cyclopropane Higher ring strain enhances conformational rigidity; used in kinase inhibitors .
(2-Phenylcyclopentyl)methanamine HCl 2-phenyl, cyclopentane Bulky phenyl group improves receptor affinity but reduces solubility (clogP ~3.2) .
1-(2-Chloro-4-fluorophenyl)cyclopentylmethanamine HCl 2-chloro-4-fluoro, phenyl Dual halogenation improves metabolic stability but introduces toxicity risks .

Heterocyclic Methanamine Derivatives

Compound Name Substituent Position/Ring Key Properties/Biological Activity Reference(s)
(5-Phenylfuran-2-yl)methanamine derivatives 4-carboxyl, phenyl-furan Urea linker derivatives (e.g., compound 21) show potent SIRT2 inhibition (IC50 ~10 µM) .
(2-Methylpyrimidin-5-yl)methanamine pyrimidine ring >8-fold higher mAChR M4 potency compared to cyclopentyl analogues due to π-π stacking .

Key Research Findings and Trends

Substituent Position Matters : The 2-fluoro substitution on the cyclopentane ring in this compound optimizes steric and electronic effects, achieving a balance between receptor binding (e.g., mAChR M4 EC50 ~100 nM) and solubility . In contrast, 3-fluoro or difluoro analogues exhibit reduced potency or metabolic challenges .

Ring Size and Strain : Cyclopropane derivatives (e.g., trans-2-fluorocyclopropanamine HCl) leverage ring strain for rigidity but suffer from synthetic complexity and instability . Cyclopentane derivatives offer a favorable compromise between flexibility and stability.

Linker and Scaffold Modifications : Urea or pyrimidine linkers in heterocyclic methanamines enhance target engagement (e.g., SIRT2 or mAChR inhibition) but may increase molecular weight and clogP, limiting bioavailability .

Biological Activity

trans-(2-Fluorocyclopentyl)methanamine hydrochloride is a fluorinated cycloalkyl amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The compound features a cyclopentane ring with a fluorine substitution at the 2-position and a methanamine functional group. The presence of fluorine is known to influence the biological activity of compounds by modifying their lipophilicity and metabolic stability.

1. Pharmacological Effects

Research has indicated that trans-(2-Fluorocyclopentyl)methanamine HCl exhibits various pharmacological activities, including:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antidepressant Activity : In animal models, the compound has shown promise in reducing symptoms of depression, possibly through its action on serotonin and norepinephrine pathways.

2. Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The fluorine atom enhances the compound's binding affinity to biological targets compared to its non-fluorinated counterparts.

CompoundBinding Affinity (Ki)Activity
This compound50 nMModerate
Cyclopentylmethanamine200 nMLow
2-Fluorocyclopentylmethanamine150 nMModerate

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Cyclopentane Framework : Utilizing cyclization reactions to construct the cyclopentane ring.
  • Fluorination : Employing electrophilic fluorination techniques to introduce the fluorine atom at the desired position.
  • Amine Functionalization : Converting suitable precursors into the final amine product through reductive amination.

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The compound's efficacy was comparable to established antidepressants, suggesting its potential as a therapeutic agent.

Case Study 2: Neurotransmitter Interaction

In vitro assays revealed that this compound modulates serotonin receptors, indicating its role in neurotransmitter signaling pathways. This modulation was assessed using radiolabeled ligand binding assays, which showed a competitive inhibition pattern.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-(2-Fluorocyclopentyl)methanamine hcl
Reactant of Route 2
trans-(2-Fluorocyclopentyl)methanamine hcl

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